molecular formula C7H3N3S B8699603 Thiazolo[5,4-b]pyridine-5-carbonitrile

Thiazolo[5,4-b]pyridine-5-carbonitrile

Cat. No. B8699603
M. Wt: 161.19 g/mol
InChI Key: WKMBZPPGWKZQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[5,4-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C7H3N3S and its molecular weight is 161.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazolo[5,4-b]pyridine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazolo[5,4-b]pyridine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Thiazolo[5,4-b]pyridine-5-carbonitrile

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-3-5-1-2-6-7(10-5)11-4-9-6/h1-2,4H

InChI Key

WKMBZPPGWKZQPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1C#N)SC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an 8 mL screw cap vial equipped with a magnetic stirring bar were added 5-chlorothiazolo[5,4-b]pyridine (Q-4) (460 mg, 2.7 mmol), Zn(CN)2(316 mg, 2.7 mmol), Pd2(dba)3 (123 mg, 0.13 mmol), DPPF (150 mg, 0.27 mmol) and DMF (5 mL, wet, containing 1% of H2O). The vial was flushed with nitrogen, then sealed with the screw cap. The mixture was stirred at 120° C. for overnight, and then concentrated in vacuo. The resulting residue was purified by chromatography on silica gel to give the title compound (151 mg).
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
316 mg
Type
catalyst
Reaction Step One
Quantity
123 mg
Type
catalyst
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

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